molecular formula C21H21FN6O2 B2916042 N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide CAS No. 1251673-88-7

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

Cat. No.: B2916042
CAS No.: 1251673-88-7
M. Wt: 408.437
InChI Key: IXHSRSIRIJYZAD-UHFFFAOYSA-N
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Description

The compound N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is an organic molecule with significant potential in various fields due to its unique structure and properties. This compound's distinctiveness lies in its multi-functional groups, which make it a versatile candidate for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide typically involves the following steps:

  • Formation of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole: : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Carbonylation: : The triazole intermediate undergoes acylation with suitable reagents to form the carbonyl derivative.

  • Piperidin-4-yl coupling: : The intermediate is then coupled with a piperidin-4-yl group under appropriate conditions.

  • Isonicotinamide addition: : Finally, the isonicotinamide moiety is introduced via an amide bond formation.

Industrial Production Methods

In an industrial setting, these synthesis steps are optimized for scale, typically using continuous flow reactors to control reaction parameters more precisely, ensuring higher yields and purity. Automated synthesis robots might also be employed to streamline the process and reduce human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, particularly at the piperidine and triazole rings.

  • Reduction: : Reduction of the carbonyl group could yield alcohol derivatives.

  • Substitution: : The compound's aromatic ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or permanganate under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents like bromine or iodine, and nitrating agents for the aromatic ring.

Major Products Formed

The products formed from these reactions depend heavily on the reaction conditions but typically include oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of complex molecules and polymers.

  • Biology: : Studied for its interaction with various biological targets, particularly enzymes.

  • Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its piperidine and triazole components.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its piperidine and triazole moieties allow it to form stable interactions with these proteins, influencing their activity and function. The isonicotinamide group also plays a crucial role in enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparing N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide with similar compounds highlights its unique structure and properties:

  • N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide: : Lacks the methyl group on the phenyl ring.

  • N-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide: : Lacks the fluorine atom, impacting its electronic properties.

This compound is unique due to the combination of the fluoro and methyl groups, which enhance its binding properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-14-12-17(2-3-18(14)22)28-13-19(25-26-28)21(30)27-10-6-16(7-11-27)24-20(29)15-4-8-23-9-5-15/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHSRSIRIJYZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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